![molecular formula C20H35NO18S B14889519 beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Sulfated Lewis X is a sulfated oligosaccharide that plays a significant role in various biological processes. It is a derivative of the Lewis X antigen, which is a carbohydrate structure found on the surface of cells. The addition of a sulfate group at the 3’ position of the fucose residue distinguishes 3’-Sulfated Lewis X from other Lewis antigens. This modification is crucial for its interaction with selectins, which are cell adhesion molecules involved in immune responses and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sulfated Lewis X involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and sulfation. One common method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. The reaction conditions typically include the use of Me3NSO3 and PySO3 for sulfation, with catalytic diaryl borinic acid to sulfate carbohydrates .
Industrial Production Methods: Industrial production of 3’-Sulfated Lewis X is challenging due to the complexity of its synthesis. advances in microwave-assisted sulfation and the use of alkyl chlorosulfate esters have improved yields and scalability. These methods involve the use of stoichiometric excess of reagents and require careful purification protocols to isolate the desired product .
化学反応の分析
Types of Reactions: 3’-Sulfated Lewis X undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfation process itself is a key reaction, where the hydroxyl groups of the oligosaccharide are substituted with sulfate groups.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 3’-Sulfated Lewis X include sulfur trioxide (SO3), tributylamine, and catalytic diaryl borinic acid. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the sulfated product .
Major Products: The major product of these reactions is the fully sulfated 3’-Sulfated Lewis X oligosaccharide. Other products may include partially sulfated intermediates and by-products that require further purification .
科学的研究の応用
3’-Sulfated Lewis X has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 3’-Sulfated Lewis X is used as a model compound to study sulfation reactions and the synthesis of complex oligosaccharides. It serves as a benchmark for developing new synthetic methods and understanding the reactivity of sulfated carbohydrates .
Biology: In biological research, 3’-Sulfated Lewis X is crucial for studying cell adhesion and signaling. It interacts with selectins, which are involved in leukocyte trafficking and inflammation. This interaction is essential for understanding immune responses and developing therapies for inflammatory diseases .
Medicine: In medicine, 3’-Sulfated Lewis X is used as a biomarker for various cancers and inflammatory conditions. Its expression is often upregulated in cancerous tissues, making it a target for diagnostic and therapeutic applications. Monoclonal antibodies targeting 3’-Sulfated Lewis X are being developed for cancer diagnosis and treatment .
Industry: In the industrial sector, 3’-Sulfated Lewis X is used in the development of glycan-based therapeutics and diagnostics. Its unique structure and biological activity make it a valuable component in the design of novel drugs and diagnostic tools .
作用機序
The mechanism of action of 3’-Sulfated Lewis X involves its interaction with selectins, which are cell adhesion molecules on the surface of endothelial cells and leukocytes. The sulfate group at the 3’ position enhances its binding affinity to selectins, facilitating leukocyte adhesion and migration during immune responses. This interaction is mediated through specific carbohydrate-recognition domains on the selectins, which recognize the sulfated fucose residue .
類似化合物との比較
Sialyl Lewis X: Another sulfated oligosaccharide that plays a role in cell adhesion and signaling.
Lewis A: A related oligosaccharide that lacks the sulfate group and has different biological functions.
Sulfated Lewis A: Similar to 3’-Sulfated Lewis X but with a different sulfation pattern and biological activity.
Uniqueness: The unique sulfation at the 3’ position of the fucose residue in 3’-Sulfated Lewis X provides it with distinct binding properties and biological functions. This specificity makes it a valuable tool in research and therapeutic applications .
特性
分子式 |
C20H35NO18S |
|---|---|
分子量 |
609.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 |
InChIキー |
SQDFRWJUKVCUOT-JGMUFZQJSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


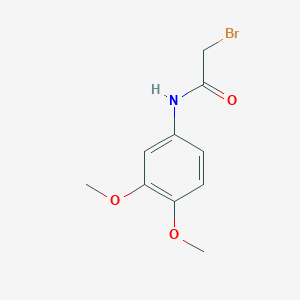
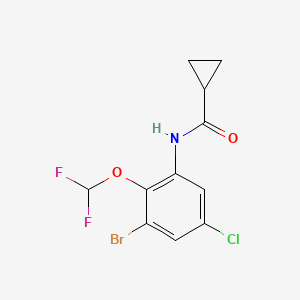
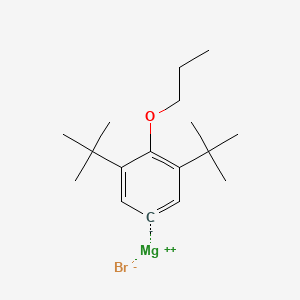
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
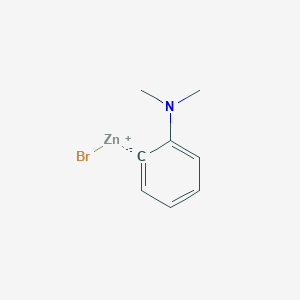
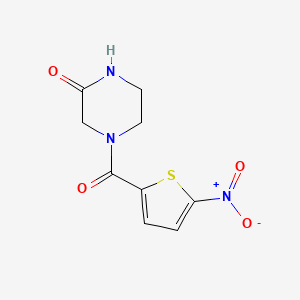

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

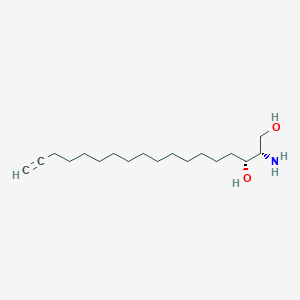
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
